REACTION_SMILES
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[Cl:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[cH:9][c:10](=[O:15])[nH:11][c:12]([CH3:14])[cH:13]2)[cH:6][cH:7]1.[O:16]=[C:17]1[N:18]([Br:23])[C:19](=[O:20])[CH2:21][CH2:22]1.[O:24]=[CH:25][N:26]([CH3:27])[CH3:28]>>[Cl:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[cH:9][c:10](=[O:15])[nH:11][c:12]([CH3:14])[c:13]2[Br:23])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(-c2ccc(Cl)cc2)cc(=O)[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Cc1[nH]c(=O)cc(-c2ccc(Cl)cc2)c1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |